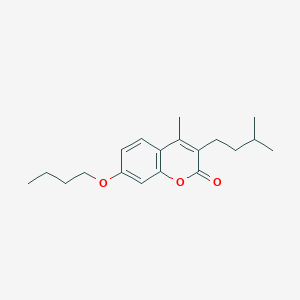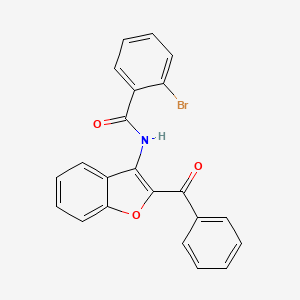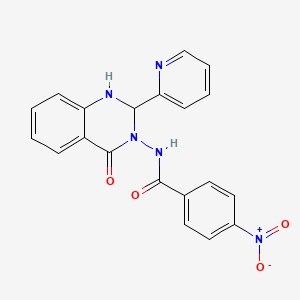
7-butoxy-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-butoxy-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-butoxy-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One possible route could involve the reaction of 4-methyl-3-(3-methylbutyl)-2H-chromen-2-one with butyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7-butoxy-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Potential therapeutic applications could include the development of new drugs or treatments.
Industry: The compound could be used in the production of dyes, fragrances, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-butoxy-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one would depend on its specific biological activity. Generally, chromenones can interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-(3-methylbutyl)-2H-chromen-2-one: Lacks the butoxy group, which may affect its biological activity and chemical reactivity.
7-methoxy-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one: Contains a methoxy group instead of a butoxy group, which could influence its solubility and interaction with molecular targets.
Uniqueness
The presence of the butoxy group in 7-butoxy-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one may confer unique properties such as increased lipophilicity, altered biological activity, and different chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H26O3 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
7-butoxy-4-methyl-3-(3-methylbutyl)chromen-2-one |
InChI |
InChI=1S/C19H26O3/c1-5-6-11-21-15-8-10-16-14(4)17(9-7-13(2)3)19(20)22-18(16)12-15/h8,10,12-13H,5-7,9,11H2,1-4H3 |
InChI Key |
SJWAPVJLNYHBEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C(=C(C(=O)O2)CCC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,1-dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B11575915.png)
![3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-propylpropanamide](/img/structure/B11575920.png)
![(2E)-2-{[6-methyl-4-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]methylidene}hydrazinecarboxamide](/img/structure/B11575921.png)
![2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11575929.png)
![(6Z)-6-(2-bromobenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11575942.png)

![2-(3-methoxyphenyl)-7-(3-methoxypropyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11575967.png)
![(2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11575972.png)
![N-benzyl-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B11575976.png)
![N-(3-chlorophenyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11575980.png)
![3-(2,3-Dimethylcyclohexyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B11575986.png)

![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B11575991.png)

